molecular formula C23H25N3O5S B11259979 (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B11259979
M. Wt: 455.5 g/mol
InChI Key: PEAKYSKHNCLJGH-UHFFFAOYSA-N
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Description

2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of pyrazole, sulfonyl, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzoyl ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Sulfide derivatives are common products.

    Substitution: Substituted sulfonyl derivatives are typically formed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C23H25N3O5S/c1-15-22(32(28,29)25-12-11-17-7-5-6-8-19(17)14-25)16(2)26(24-15)23(27)18-9-10-20(30-3)21(13-18)31-4/h5-10,13H,11-12,14H2,1-4H3

InChI Key

PEAKYSKHNCLJGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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